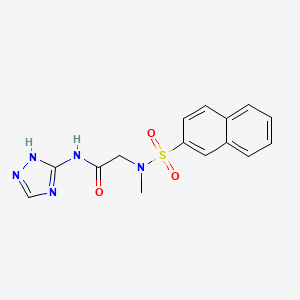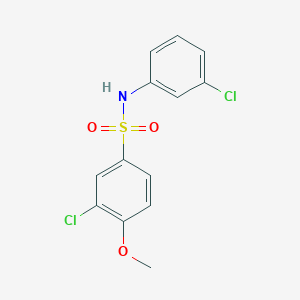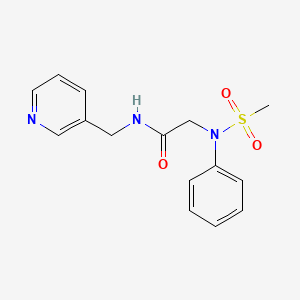
N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide, also known as MNTG, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNTG is a triazole-based inhibitor that has been shown to have significant effects on various biological processes, including inflammation, cancer, and neurodegenerative diseases.
作用機序
N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide exerts its effects through a variety of mechanisms, including the inhibition of enzymes and signaling pathways that are involved in inflammation and cancer. N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses. N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide has several advantages for use in lab experiments, including its high potency and selectivity, as well as its ability to be easily synthesized. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
将来の方向性
There are several potential future directions for research on N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide. One area of interest is its potential as a treatment for cancer, as studies have shown that it can inhibit the growth of cancer cells in vitro and in vivo. Another area of interest is its potential as a treatment for neurodegenerative diseases, as studies have shown that it has neuroprotective effects. Additionally, further studies are needed to determine the optimal dosage and administration of N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide, as well as its potential toxicity and side effects. Overall, N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide is a promising candidate for further research and development in the field of scientific research.
合成法
N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide can be synthesized using a variety of methods, including the reaction of 2-naphthylsulfonyl chloride with N~2~-methyl-N~2~-hydroxyethylamine to form the intermediate, which is then reacted with 4H-1,2,4-triazole-3-carboxylic acid to form N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide. The synthesis of N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide is a complex process that requires careful attention to detail and a thorough understanding of the underlying chemical reactions.
科学的研究の応用
N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide has been extensively studied for its potential applications in scientific research. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that N~2~-methyl-N~2~-(2-naphthylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide can inhibit the production of pro-inflammatory cytokines, which are associated with a range of inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3S/c1-20(9-14(21)18-15-16-10-17-19-15)24(22,23)13-7-6-11-4-2-3-5-12(11)8-13/h2-8,10H,9H2,1H3,(H2,16,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIYZVQVSQICTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC=NN1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(1H-1,2,4-triazol-5-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5711538.png)
![N-4-pyridinyl-4-({[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B5711544.png)

![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5711550.png)

![N-(3-fluorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711556.png)
![12,12-dimethyl-12,13-dihydro-10H-pyrano[4',3':4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5711562.png)
![5-imino-6-(3-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5711571.png)

![methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)

![5-[(3-methyl-4-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5711600.png)
![N'-(4-bromobenzylidene)-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanohydrazide](/img/structure/B5711603.png)